Cas no 949023-16-9 ((4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid)

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid structure
949023-16-9 structure
Produktname:(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
CAS-Nr.:949023-16-9
MF:C24H21NO5
MW:403.427246809006
MDL:MFCD11617943
CID:69647

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
    • (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid
    • (4S,5R)-3-benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic acid
    • (4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid
    • (4S5R)-3-benzoyl-2-(4-anisyl)-4-phenyl
    • 6305AC
    • ST2414362
    • AX8042169
    • 617B943
    • 5-Oxazolidinecarboxylicacid, 3-benzoyl-2-(4-meth
    • (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid (ACI)
    • MDL: MFCD11617943
    • Inchi: 1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)/t20-,21+,23?/m0/s1
    • InChI-Schlüssel: RDVJYGYJBUIIOE-ZOAFEQKISA-N
    • Lächelt: C(C1C=CC=CC=1)(N1C(C2C=CC(OC)=CC=2)O[C@@H](C(=O)O)[C@@H]1C1C=CC=CC=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 403.14200
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 30
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 590
  • Topologische Polaroberfläche: 76.1

Experimentelle Eigenschaften

  • Dichte: 1.291
  • Siedepunkt: 642.269°C at 760 mmHg
  • PSA: 76.07000
  • LogP: 3.99880

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302
  • Warnhinweis: P280-P305+P351+P338
  • Lagerzustand:Sealed in dry,Room Temperature(BD42169)

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB462924-250 mg
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid; .
949023-16-9
250MG
€80.40 2023-07-18
TRC
B208395-25mg
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid
949023-16-9
25mg
$ 87.00 2023-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S18940-100mg
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
949023-16-9 95%
100mg
¥96.0 2024-07-19
Chemenu
CM109378-1g
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
949023-16-9 95%
1g
$102 2021-08-06
Chemenu
CM109378-5g
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
949023-16-9 95%
5g
$281 2021-08-06
Chemenu
CM109378-10g
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
949023-16-9 95%
10g
$449 2021-08-06
eNovation Chemicals LLC
D583789-1g
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid
949023-16-9 95%
1g
$520 2024-05-24
abcr
AB462924-1 g
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid; .
949023-16-9
1g
€104.20 2023-07-18
Chemenu
CM109378-5g
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
949023-16-9 95%
5g
$116 2022-06-09
TRC
B208395-50mg
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid
949023-16-9
50mg
$ 110.00 2023-04-19

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Novel semisynthetic method of paclitaxel via asymmetric aminohydroxylation
Nan, Pengjuan; Jiang, Ru; Liu, Xueying; Yao, Zhijun; Sun, Xiaoli, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(2), 70-73

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
A novel semi-synthesis method of taxol via asymmetric dihydroxylation
Nan, Pengjuan; He, Wei; Wang, Qiaofeng; Jing, Linlin; Sun, Xiaoli, Zhongguo Yaoxue Zazhi (Beijing, 2007, 42(9), 709-712

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  1 h, 20 psi, rt
Referenz
The synthesis of novel taxoids for oral administration
Jing, Yun-rong; Zhou, Wei; Li, Wan-liang; Zhao, Lin-xiang; Wang, Yong-feng, Bioorganic & Medicinal Chemistry, 2014, 22(1), 194-203

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Methanol ,  Water ;  pH 9 - 10, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Referenz
Method for synthesizing taxol side chain
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referenz
Synthesis and biological activity of C-7, C-9 and C-10 modified taxane analogues from 1-deoxybaccatin VI
Xie, Chenghu; Cui, Yongmei; Li, Lanlan; Zhang, Minmin; Liu, Hongchun; et al, Bioorganic & Medicinal Chemistry, 2020, 28(21),

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  1 h, 20 psi, rt
Referenz
Taxanes compounds as oral antitumor medicaments and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel
Sun, Liang; Veith, Jean M.; Pera, Paula; Bernacki, Ralph J.; Ojima, Iwao, Bioorganic & Medicinal Chemistry, 2010, 18(19), 7101-7112

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Toluene ;  6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  25 °C; 3 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 25 °C
Referenz
Preparation of (4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazoline carboxylic acid derivatives
, China, , ,

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Raw materials

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Preparation Products

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Suzhou Senfeida Chemical Co., Ltd
(CAS:949023-16-9)(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid
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Reinheit:99.9%
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